![molecular formula C22H22N2 B13004804 Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)
Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine is a complex organic compound with a unique structure that includes a biphenyl group and a tetrahydroquinoline moiety
Métodos De Preparación
The synthesis of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine typically involves multiple steps, including the formation of the biphenyl group and the tetrahydroquinoline ring. Common synthetic routes may include:
Formation of the Biphenyl Group: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Formation of the Tetrahydroquinoline Ring: This can be synthesized through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroquinoline ring.
Final Coupling: The biphenyl group and the tetrahydroquinoline ring are then coupled together using appropriate reagents and conditions to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydroquinoline derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the tetrahydroquinoline ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine can be compared with other similar compounds, such as:
Tetrahydroquinoline Derivatives: These compounds share the tetrahydroquinoline ring but may have different substituents, leading to different biological activities.
Biphenyl Derivatives: These compounds share the biphenyl group but may have different functional groups attached, leading to different chemical properties.
The uniqueness of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine lies in its combination of the biphenyl group and the tetrahydroquinoline ring, which provides a unique set of chemical and biological properties.
Propiedades
Fórmula molecular |
C22H22N2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(7S,8S)-8-[(3-phenylphenyl)methyl]-5,6,7,8-tetrahydroquinolin-7-amine |
InChI |
InChI=1S/C22H22N2/c23-21-12-11-18-10-5-13-24-22(18)20(21)15-16-6-4-9-19(14-16)17-7-2-1-3-8-17/h1-10,13-14,20-21H,11-12,15,23H2/t20-,21-/m0/s1 |
Clave InChI |
XXIHJSOHGMVTMW-SFTDATJTSA-N |
SMILES isomérico |
C1CC2=C([C@H]([C@H]1N)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
SMILES canónico |
C1CC2=C(C(C1N)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


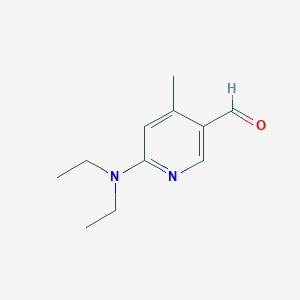
![potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate](/img/structure/B13004744.png)
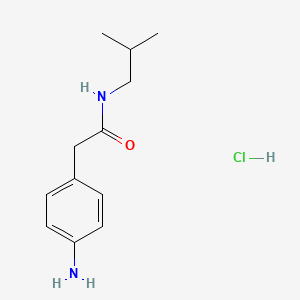
![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)


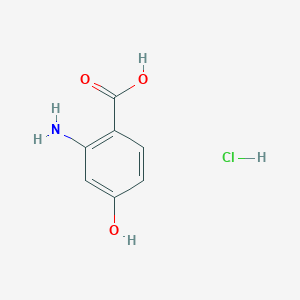

![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
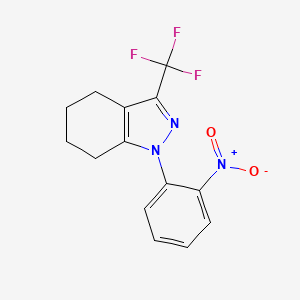
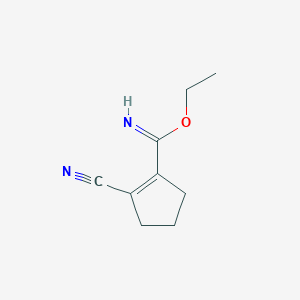
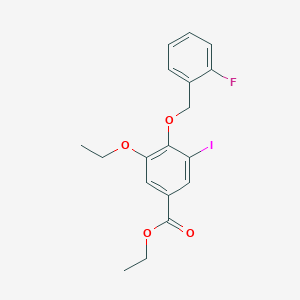
![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)

